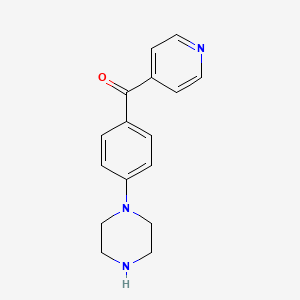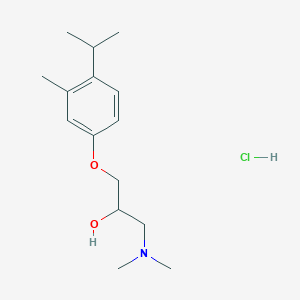![molecular formula C16H15BrIN3O2 B6062426 N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as BHIA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, including the development of new synthetic methods to improve the yield and purity of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, the identification of new targets and pathways for its activity, and the evaluation of its potential applications in various disease models and clinical settings. Additionally, the development of new formulations and delivery systems for N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide may enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 4-methylphenylhydrazine and acetoacetic acid. The resulting product is then treated with hydrazine hydrate to obtain N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. This method of synthesis has been optimized and modified by various researchers to improve the yield and purity of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide.
Propriétés
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrIN3O2/c1-10-2-4-13(5-3-10)19-9-15(22)21-20-8-11-6-12(17)7-14(18)16(11)23/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPQIKXNIZCSV-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6062356.png)

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

